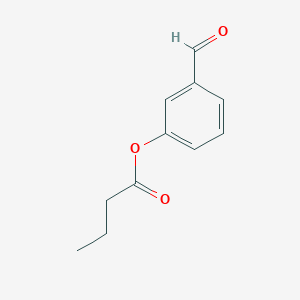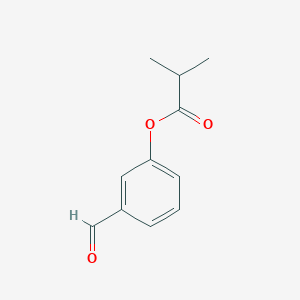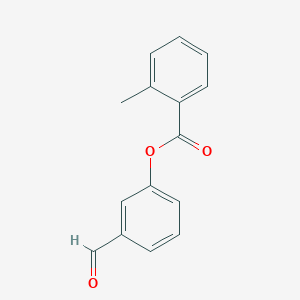
3-Formylphenyl butyrate
Overview
Description
3-Formylphenyl butyrate is an organic compound with the molecular formula C11H12O3. It is an ester formed from the reaction of butyric acid and 3-formylphenol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formylphenyl butyrate typically involves the esterification of 3-formylphenol with butyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Formylbenzoic acid.
Reduction: 3-Hydroxymethylphenyl butyrate.
Substitution: Various substituted 3-formylphenyl butyrates depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-formylphenyl butyrate largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways. The ester group can undergo hydrolysis to release butyric acid, which has known biological activities, including anti-inflammatory effects .
Comparison with Similar Compounds
3-Formylbenzoic acid: Similar structure but lacks the ester group.
3-Hydroxymethylphenyl butyrate: Similar structure but with a hydroxyl group instead of an aldehyde.
Phenyl butyrate: Lacks the formyl group but shares the ester linkage.
Uniqueness: 3-Formylphenyl butyrate is unique due to the presence of both an aldehyde and an ester group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(3-formylphenyl) butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-4-11(13)14-10-6-3-5-9(7-10)8-12/h3,5-8H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYMVJXQAYUDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile](/img/structure/B7843811.png)
![2-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B7843812.png)
![3-[[4-[(Propanoylamino)methyl]benzoyl]amino]benzoic acid](/img/structure/B7843817.png)
![4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid](/img/structure/B7843818.png)
![4-[({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B7843819.png)
![4-({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid](/img/structure/B7843825.png)
![4-[[(5-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7843836.png)
![3-[Methyl-[4-[(oxolane-2-carbonylamino)methyl]benzoyl]amino]propanoic acid](/img/structure/B7843850.png)
![3-[3-(2,2,6-Trimethyl-3-oxo-1,4-benzoxazin-4-yl)propanoylamino]propanoic acid](/img/structure/B7843858.png)
![(E)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B7843875.png)
![(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7843878.png)



